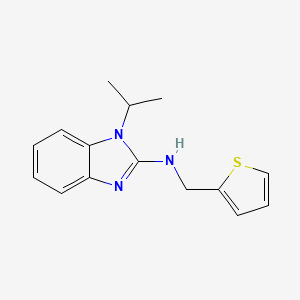
N-(4-anilinophenyl)-2-ethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-anilinophenyl)-2-ethylbutanamide, also known as AEBSF, is a serine protease inhibitor that has been widely used in scientific research. This compound is commonly used to inhibit proteases in biochemical assays, as well as in studies of the mechanisms of protease activation and inhibition. AEBSF has been shown to be effective in inhibiting a wide range of proteases, including trypsin, chymotrypsin, and thrombin.
Mécanisme D'action
N-(4-anilinophenyl)-2-ethylbutanamide is a reversible inhibitor of serine proteases, which are enzymes that catalyze the hydrolysis of peptide bonds in proteins. This compound works by binding to the active site of the protease, thereby preventing the protease from cleaving its substrate. N-(4-anilinophenyl)-2-ethylbutanamide has been shown to be effective in inhibiting a wide range of proteases, including trypsin, chymotrypsin, and thrombin.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-2-ethylbutanamide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its protease-inhibiting activity, N-(4-anilinophenyl)-2-ethylbutanamide has been shown to have anti-inflammatory and anti-cancer properties. This compound has also been shown to promote the differentiation of stem cells into osteoblasts, which are cells that are involved in bone formation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-anilinophenyl)-2-ethylbutanamide has several advantages as a protease inhibitor for use in lab experiments. It is a reversible inhibitor, which allows for the study of protease function and regulation in a controlled environment. Additionally, N-(4-anilinophenyl)-2-ethylbutanamide is effective in inhibiting a wide range of proteases, making it a versatile tool for researchers. However, there are also limitations to the use of N-(4-anilinophenyl)-2-ethylbutanamide in lab experiments. For example, this compound may have off-target effects on other enzymes or proteins, which could affect the interpretation of results.
Orientations Futures
There are several future directions for research involving N-(4-anilinophenyl)-2-ethylbutanamide. One area of interest is the development of more specific protease inhibitors that target individual proteases involved in specific biological processes. Additionally, there is ongoing research into the use of N-(4-anilinophenyl)-2-ethylbutanamide as a therapeutic agent for the treatment of inflammatory diseases and cancer. Finally, there is interest in further understanding the mechanisms of action of N-(4-anilinophenyl)-2-ethylbutanamide and related compounds, which could lead to the development of more effective protease inhibitors.
Méthodes De Synthèse
N-(4-anilinophenyl)-2-ethylbutanamide can be synthesized through a multi-step process that involves the reaction of aniline with 2-ethylbutyryl chloride, followed by the addition of sodium hydroxide and acetic anhydride. The resulting product is then purified through recrystallization in ethanol. This synthesis method has been well-established and is widely used in both academic and industrial settings.
Applications De Recherche Scientifique
N-(4-anilinophenyl)-2-ethylbutanamide has been used in a wide range of scientific research applications, including studies of protease function and regulation, as well as in drug discovery and development. This compound has been shown to be effective in inhibiting proteases involved in a variety of biological processes, including blood coagulation, inflammation, and cancer.
Propriétés
IUPAC Name |
N-(4-anilinophenyl)-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-3-14(4-2)18(21)20-17-12-10-16(11-13-17)19-15-8-6-5-7-9-15/h5-14,19H,3-4H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQGGYMANHXAOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5889123.png)
![cyclopropyl[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5889129.png)

![4-chloro-2-({[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}methyl)phenol](/img/structure/B5889164.png)




![N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5889194.png)

![N'-[(4-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5889207.png)

![2-{[(6-methyl-2-pyridinyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5889224.png)
